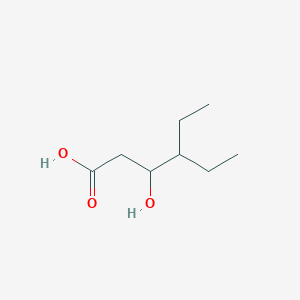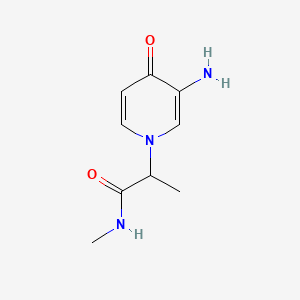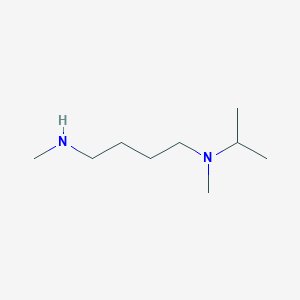
4-Ethyl-3-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring a hydroxyl group (-OH) at the third carbon and an ethyl group (-C2H5) at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with ethanol, followed by the introduction of an ethyl group at the fourth carbon. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo esterification and subsequent ethylation. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 4-Ethyl-3-oxohexanoic acid or 4-Ethyl-3-carboxyhexanoic acid.
Reduction: 4-Ethyl-3-hydroxyhexanol.
Substitution: 4-Ethyl-3-chlorohexanoic acid or 4-Ethyl-3-aminohexanoic acid.
Aplicaciones Científicas De Investigación
4-Ethyl-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in antiviral treatments.
Industry: It is used in the production of flavors and fragrances due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes required for viral replication.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyhexanoic acid: Lacks the ethyl group at the fourth carbon.
4-Ethylhexanoic acid: Lacks the hydroxyl group at the third carbon.
3-Hydroxy-4-methylhexanoic acid: Has a methyl group instead of an ethyl group at the fourth carbon.
Uniqueness
4-Ethyl-3-hydroxyhexanoic acid is unique due to the presence of both the hydroxyl group and the ethyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-ethyl-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
BNBSKLOMIDOKJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)





![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)




